molecular formula C31H41N7O2 B11411225 N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11411225
M. Wt: 543.7 g/mol
InChI Key: TUXXSMGMHNRNTQ-UHFFFAOYSA-N
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Description

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a piperazine ring, a triazoloquinazoline moiety, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactionsThe final step involves the coupling of the two intermediates under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl chains .

Scientific Research Applications

N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall pharmacological profile .

Properties

Molecular Formula

C31H41N7O2

Molecular Weight

543.7 g/mol

IUPAC Name

N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C31H41N7O2/c1-22(2)20-37-30(40)26-11-5-6-12-27(26)38-28(33-34-31(37)38)13-14-29(39)32-15-8-16-35-17-18-36(24(4)21-35)25-10-7-9-23(3)19-25/h5-7,9-12,19,22,24H,8,13-18,20-21H2,1-4H3,(H,32,39)

InChI Key

TUXXSMGMHNRNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C

Origin of Product

United States

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